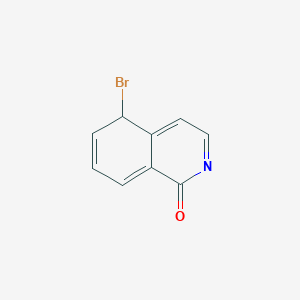
5-bromo-5H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-5H-isoquinolin-1-one can be achieved through several methods. One common approach involves the bromination of isoquinolin-1-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. For example, palladium-catalyzed reactions have been explored for the efficient synthesis of isoquinolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of certain enzymes.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 5-bromo-5H-isoquinolin-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Bromo-2H-isoquinolin-1-one
- CAS Registry Number : 190777-77-6
- Molecular Formula: C₉H₆BrNO
- Molecular Weight : 224.05 g/mol
- Synonyms: 5-Bromoisoquinolin-1(2H)-one; 5-Bromo-1,2-dihydro-1-oxoisoquinoline
Physical Properties :
- Boiling Point : 443.1 °C at 760 mmHg
- Density : 1.62 g/cm³
- Appearance: Not explicitly reported, but typically a solid based on similar compounds.
Structural Analogues with Halogen Substitutions
5-Bromo-8-fluoroisoquinolin-1(2H)-one
4-Bromo-5-hydroxyisoquinolin-1(2H)-one
- CAS : 1802168-61-1
- Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Key Differences: A hydroxyl group at the 5-position enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the non-hydroxylated analogue .
5-Bromo-7-fluoroisoindolin-1-one
- CAS : 957346-37-1
- Formula: C₈H₅BrFNO
- Molecular Weight : 230.03 g/mol
- Key Differences: Isoindolinone core (6-membered ring fused to a 5-membered lactam) vs. isoquinolinone (6-membered ring fused to a 6-membered lactam). Smaller ring system may reduce steric hindrance .
Derivatives with Saturated Rings
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Quinolinone Analogues
5-Bromoquinolin-2(1H)-one
- CAS : 99465-09-5
- Formula: C₉H₆BrNO
- Molecular Weight : 224.05 g/mol
- Key Differences: Quinolinone scaffold (lactam at the 2-position) vs. isoquinolinone (lactam at the 1-position). Positional isomerism affects electronic properties and binding interactions .
Functionalized Derivatives
5-Bromo-1-isopropylpyridin-2(1H)-one
- CAS : 851087-08-6
- Formula: C₈H₁₀BrNO
- Molecular Weight : 216.08 g/mol
- Key Differences: Pyridinone core with an isopropyl group, offering steric bulk and lipophilicity distinct from isoquinolinones .
Comparative Analysis Table
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
5-bromo-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H |
InChI Key |
OIDKZCBTDCVDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















